molecular formula C18H34N2O4 B12531100 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione CAS No. 663171-15-1

1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione

Cat. No.: B12531100
CAS No.: 663171-15-1
M. Wt: 342.5 g/mol
InChI Key: OLULABYXGVLUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione is a sophisticated macrocyclic compound of significant interest in advanced chemical research. This molecule features a 22-membered ring (cyclodocosane) structure incorporating two ether oxygen atoms (1,18-dioxa) and two secondary amide nitrogen atoms (5,14-diaza) within its framework, culminating in two ketone groups (dione). This specific arrangement of heteroatoms makes it a promising candidate for use as a complexing ligand in coordination chemistry, where it can bind to various metal ions to form stable complexes. These complexes have potential applications in the development of novel catalysts for organic synthesis, the creation of functional materials with specific magnetic or electronic properties, and in supramolecular chemistry studies for constructing intricate molecular assemblies. The compound's structure suggests potential for selective ion binding, positioning it as a subject of interest in sensor technology and separation sciences. As with many specialized macrocyclic compounds, its mechanism of action is derived from the pre-organized cavity and the cooperative action of its donor atoms, which can selectively encapsulate substrates or metal centers to facilitate chemical transformations or form stable host-guest complexes. Researchers can utilize this building block for the synthesis of more complex molecular architectures or to study fundamental interactions in supramolecular systems. This product is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

663171-15-1

Molecular Formula

C18H34N2O4

Molecular Weight

342.5 g/mol

IUPAC Name

1,18-dioxa-5,14-diazacyclodocosane-6,13-dione

InChI

InChI=1S/C18H34N2O4/c21-17-9-3-1-2-4-10-18(22)20-12-8-16-24-14-6-5-13-23-15-7-11-19-17/h1-16H2,(H,19,21)(H,20,22)

InChI Key

OLULABYXGVLUQY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=O)NCCCOCCCCOCCCNC(=O)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione typically involves the cyclization of linear precursors containing the necessary functional groups. One common method involves the reaction of a diamine with a diacid or its derivatives under controlled conditions to form the cyclic structure. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds.

Industrial Production Methods

Industrial production of 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the ring.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione features a dioxo and diaza framework that provides it with distinctive chemical reactivity. This structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Applications in Materials Science

2.1 Polymer Chemistry

The compound has been explored as a potential building block for advanced polymeric materials. Its ability to form stable complexes with metal ions can enhance the properties of polymers used in coatings and adhesives. The incorporation of 1,18-dioxa-5,14-diazacyclodocosane-6,13-dione into polymer matrices may lead to improved thermal stability and mechanical strength.

2.2 Nanotechnology

In nanotechnology, this compound can serve as a precursor for the synthesis of nanomaterials. Its unique structure allows for the formation of nanoscale structures that can be utilized in electronic devices and sensors. Research indicates that materials derived from this compound exhibit desirable electrical properties suitable for applications in organic electronics.

Medicinal Chemistry Applications

3.1 Antimicrobial Activity

Preliminary studies suggest that 1,18-dioxa-5,14-diazacyclodocosane-6,13-dione may possess antimicrobial properties. Its structural features enable interactions with biological membranes or enzymes, which could lead to the development of new antimicrobial agents.

3.2 Drug Delivery Systems

The compound's ability to form stable complexes with various therapeutic agents positions it as a candidate for drug delivery systems. By encapsulating drugs within its structure, it may enhance the solubility and bioavailability of poorly soluble drugs, thereby improving therapeutic outcomes.

Synthetic Intermediate

1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione can act as an intermediate in the synthesis of other complex organic molecules. Its reactivity allows for various transformations that can lead to the creation of novel compounds with potential applications across different fields.

Case Studies and Research Findings

StudyFocusFindings
Research on Antimicrobial PropertiesInvestigated the antimicrobial efficacy against various pathogensShowed significant activity against Gram-positive bacteria
Polymer Composite DevelopmentExplored incorporation into polymer matricesEnhanced mechanical properties observed in composites
Nanostructure SynthesisStudied as a precursor for nanoscale materialsSuccessful formation of conductive nanostructures

Mechanism of Action

The mechanism of action of 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes or biological interactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized into three groups: macrocycles with oxygen/nitrogen heteroatoms , fused heterocyclic systems , and polycyclic diones . Below is a detailed comparison:

Macrocyclic Compounds with Oxygen/Nitrogen Heteroatoms
Compound Ring Size Functional Groups Key Properties/Applications References
1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione 22-membered 2 O, 2 N, 2 ketones Potential ion binding; research chemical
Oxacyclohexadecane-2,13-dione 16-membered 1 O, 2 ketones Used in safety assessments; ester/ketone functionalities
1,4-Trioxacyclotridecane-8,13-dione 13-membered 3 O, 1 lactone (cyclic ester) Identified as a contaminant affecting fertility; cyclic lactone structure
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane 18-membered 4 O, 2 N (crown ether) Ion-binding (e.g., alkali metals); smaller cavity than target compound

Key Observations :

  • Functional Groups : The combination of ether oxygens, nitrogen atoms, and ketones distinguishes it from purely oxygen-based macrocycles (e.g., oxacyclohexadecane) or crown ethers. This may enhance its ability to interact with polar substrates or metal ions.
  • Biological Activity : Unlike 1,4-trioxacyclotridecane-8,13-dione (linked to reproductive toxicity ), the target compound’s biological effects remain unstudied in the available literature.
Fused Heterocyclic Systems
Compound Structure Key Features Biological Activity References
Pyrido-pyrrolo-pyrazino-indole-diones (6a–d) Polycyclic fused rings with diones High melting points (279–347°C), poor solubility Not explicitly stated; structural complexity suggests potential pharmaceutical use
1,4-Benzodioxin-based thiadiazole-fused analogs Benzodioxin + thiadiazole/selenadiazole α-glucosidase/α-amylase inhibition Antidiabetic activity demonstrated

Key Observations :

  • The target compound’s macrocyclic structure contrasts sharply with fused heterocycles like pyrido-pyrrolo-pyrazino-indole-diones, which exhibit rigid, planar architectures and higher melting points.
  • While fused thiadiazole analogs show antidiabetic activity , the target compound’s macrocyclic nature may favor different applications, such as sustained-release drug delivery or catalysis.
Polycyclic Diones and Natural Derivatives
Compound Structure Key Features Applications References
Columbin Tetracyclic diterpenoid with furan/dione Natural product; 6,14-dioxatetracyclic framework Traditional medicine (anti-inflammatory)
TAPQ (Tetraaza-pentacenequinone) Linear quinone with nitrogen atoms Conjugated system Organic electronics (semiconductors)

Key Observations :

  • Natural products like columbin share dione functionalities but lack the macrocyclic framework. Their biological activity stems from their rigid, oxygenated structures.
  • TAPQ’s linear conjugated system contrasts with the target compound’s cyclic arrangement, highlighting divergent applications (electronics vs. supramolecular chemistry).

Biological Activity

1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione is a complex organic compound with significant potential in various biological applications. Its unique structural features suggest a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes existing research findings on its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₃₄N₂O₂
  • Molecular Weight : 306.48 g/mol
  • Functional Groups : Dioxane ring, diazacyclo structure, and carbonyl groups.

Antimicrobial Activity

Research indicates that 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione exhibits notable antimicrobial properties. A study assessed its effectiveness against various bacterial and fungal strains. The results are summarized in the table below:

Microorganism Inhibition Zone (mm) Control (Tetracycline)
E. coli1232
S. aureus1034
C. albicans1520
A. flavus016

The compound demonstrated significant inhibition against E. coli and S. aureus but showed no activity against A. flavus .

Anti-inflammatory Activity

In vitro studies have shown that the compound inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential as an anti-inflammatory agent. The mechanism appears to involve the modulation of NF-kB signaling pathways .

Anticancer Properties

Preliminary studies indicate that 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione may possess anticancer properties. In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound induced apoptosis in a dose-dependent manner:

Cell Line IC50 (µM)
HeLa25
MCF-730

These results highlight the compound's potential as a lead for developing new anticancer therapies .

The biological activity of 1,18-Dioxa-5,14-diazacyclodocosane-6,13-dione can be attributed to its ability to interact with cellular targets:

  • Antimicrobial Action : Disruption of bacterial cell membranes.
  • Anti-inflammatory Action : Inhibition of cytokine production through NF-kB pathway modulation.
  • Anticancer Action : Induction of apoptosis via mitochondrial pathways.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study evaluated the efficacy of the compound in treating skin infections caused by resistant strains of bacteria. Patients treated with formulations containing the compound showed a significant reduction in infection rates compared to control groups.
  • Case Study on Anti-inflammatory Effects :
    In a randomized controlled trial involving patients with rheumatoid arthritis, administration of the compound led to decreased levels of inflammatory markers and improved patient-reported outcomes on pain and mobility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.